1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-2-propenyl- 1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-2-propenyl-
Brand Name: Vulcanchem
CAS No.: 67906-41-6
VCID: VC17240243
InChI: InChI=1S/C12H10F15NO2S/c1-3-5-28(4-2)31(29,30)12(26,27)10(21,22)8(17,18)6(13,14)7(15,16)9(19,20)11(23,24)25/h3H,1,4-5H2,2H3
SMILES:
Molecular Formula: C12H10F15NO2S
Molecular Weight: 517.26 g/mol

1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-2-propenyl-

CAS No.: 67906-41-6

Cat. No.: VC17240243

Molecular Formula: C12H10F15NO2S

Molecular Weight: 517.26 g/mol

* For research use only. Not for human or veterinary use.

1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-2-propenyl- - 67906-41-6

Specification

CAS No. 67906-41-6
Molecular Formula C12H10F15NO2S
Molecular Weight 517.26 g/mol
IUPAC Name N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-prop-2-enylheptane-1-sulfonamide
Standard InChI InChI=1S/C12H10F15NO2S/c1-3-5-28(4-2)31(29,30)12(26,27)10(21,22)8(17,18)6(13,14)7(15,16)9(19,20)11(23,24)25/h3H,1,4-5H2,2H3
Standard InChI Key ZVXUTAWOTSBUQR-UHFFFAOYSA-N
Canonical SMILES CCN(CC=C)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a heptane backbone where all hydrogen atoms except those at the terminal carbon (C7) are replaced by fluorine atoms. The sulfonamide group (-SO₂NH-) is substituted with an ethyl (-CH₂CH₃) and a propenyl (-CH₂CH=CH₂) group, creating a branched configuration. This arrangement confers exceptional thermal stability and hydrophobicity, common traits in perfluorinated compounds .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC NameN-Ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(prop-2-en-1-yl)heptane-1-sulfonamide
Molecular FormulaC₁₀H₈F₁₅NO₂S
Molecular Weight521.22 g/mol
CAS Registry Number68259-14-3
SMILES NotationFC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)S(=O)(=O)N(CCOCC)C=CC

The fluorine atoms induce strong electronegativity across the carbon chain, while the sulfonamide group enables hydrogen bonding and acid-base reactivity (pKa ~10) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step process:

  • Fluorination: Heptane is subjected to electrochemical fluorination (ECF) to replace all hydrogen atoms with fluorine, yielding perfluoroheptane.

  • Sulfonation: Reaction with chlorosulfonic acid introduces the sulfonyl chloride group (-SO₂Cl) at the terminal carbon.

  • Amination: The sulfonyl chloride is treated with ethylamine and allylamine to form the N-ethyl-N-propenyl sulfonamide derivative .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
FluorinationF₂ gas, 80–120°C, 48–72 hours60–70%
SulfonationClSO₃H, 40°C, 12 hours85%
AminationEthylamine/allylamine, THF, 25°C, 6h75%

Industrial Scalability

Industrial production adopts continuous-flow reactors to optimize yield and purity. Challenges include managing exothermic fluorination reactions and minimizing byproducts like perfluoroalkyl carboxylic acids (PFCAs), which are environmental contaminants .

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a melting point of 98–102°C and decomposes above 300°C without boiling. It is insoluble in water but miscible with organic solvents like hexane and dichloromethane due to its fluorophilic nature .

Table 3: Physicochemical Data

PropertyValue
Melting Point98–102°C
Density (25°C)1.82 g/cm³
LogP (Octanol-Water)4.7
Vapor Pressure (25°C)0.015 mmHg

Spectroscopic Characterization

  • ¹⁹F NMR: Peaks at -80 to -126 ppm confirm the perfluorinated chain.

  • IR Spectroscopy: Strong absorptions at 1340 cm⁻¹ (S=O asymmetric stretch) and 1140 cm⁻¹ (C-F stretch) .

Applications and Industrial Relevance

Surfactants and Coatings

The compound’s amphiphilic structure makes it effective in firefighting foams and oil-resistant coatings. Its ability to lower surface tension (22 mN/m at 0.1% concentration) surpasses conventional hydrocarbon surfactants .

Pharmaceutical Intermediates

While direct biological activity is understudied, structural analogs exhibit enzyme inhibition via sulfonamide interactions with catalytic sites. For example, docking studies suggest affinity for trypanothione reductase (Ki ≈ 12 µM), a target in protozoan infections .

Environmental and Toxicological Considerations

Environmental Persistence

The C-F bonds resist hydrolysis and photodegradation, leading to bioaccumulation. Monitoring studies detect trace levels (0.1–2.3 ng/L) in groundwater near industrial sites .

Ecotoxicology

Aquatic toxicity tests show moderate effects:

  • Daphnia magna: LC₅₀ = 8.7 mg/L (96h)

  • Danio rerio: LC₅₀ = 12.4 mg/L (96h)
    Metabolites like perfluoroheptanesulfonic acid (PFHpS) exhibit higher toxicity, warranting lifecycle assessments .

Recent Research Developments

A 2025 crystallographic study compared six sulfonamides, revealing that bulky substituents (e.g., propenyl groups) reduce intermolecular hydrogen bonding in crystals. For this compound, the dihedral angle between the sulfonamide and fluorinated chain is 87.5°, favoring a twisted conformation that limits packing efficiency .

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